![molecular formula C10H13NO B2796432 N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine CAS No. 91817-69-5](/img/structure/B2796432.png)
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C10H13NO. It is derived from 1-(3,4-dimethylphenyl)ethanone, also known as 3,4-dimethylacetophenone. This compound is characterized by the presence of an oxime functional group (-C=N-OH) attached to the ethanone moiety. Oximes are known for their applications in various chemical reactions and industrial processes.
准备方法
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine can be synthesized through several methods:
-
Synthetic Routes
Oximation Reaction: The most common method involves the reaction of 1-(3,4-dimethylphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. [ \text{C}_6\text{H}_4(\text{CH}_3)_2\text{COCH}_3 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)_2\text{C=NOH} + \text{H}_2\text{O} + \text{NaCl} ]
-
Industrial Production Methods
- Industrially, the synthesis of 1-(3,4-dimethylphenyl)ethanone oxime follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reagent addition.
化学反应分析
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions:
-
Oxidation
- Oxidation of the oxime group can lead to the formation of nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
-
Reduction
- Reduction of the oxime can yield the corresponding amine. This reaction is typically carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution
- The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. For example, treatment with acyl chlorides can convert the oxime into an amide.
科学研究应用
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine has several applications in scientific research:
-
Chemistry
- It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
-
Biology
- In biological research, oximes are studied for their potential as enzyme inhibitors and their role in biochemical pathways. They are also investigated for their ability to form stable complexes with metal ions.
-
Medicine
- Oximes are explored for their therapeutic potential, particularly in the treatment of organophosphate poisoning. They act as reactivators of acetylcholinesterase, an enzyme inhibited by organophosphates.
-
Industry
- In the industrial sector, 1-(3,4-dimethylphenyl)ethanone oxime is used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 1-(3,4-dimethylphenyl)ethanone oxime involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes.
-
Pathways Involved
- In the context of enzyme inhibition, oximes can bind to the active site of enzymes, preventing substrate binding and catalysis. This mechanism is particularly relevant in the reactivation of acetylcholinesterase inhibited by organophosphates.
相似化合物的比较
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine can be compared with other similar compounds:
-
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone oxime: This compound has methoxy groups (-OCH3) instead of methyl groups (-CH3) on the aromatic ring. The presence of electron-donating methoxy groups can influence its reactivity and applications.
1-(3,4-Dimethylphenyl)ethanone: The parent ketone compound without the oxime group. It serves as a precursor in the synthesis of the oxime and has different chemical properties and applications.
-
Uniqueness
- The presence of the oxime group in 1-(3,4-dimethylphenyl)ethanone oxime imparts unique reactivity and stability, making it suitable for specific chemical transformations and applications. Its ability to form stable complexes with metal ions and participate in various reactions distinguishes it from other similar compounds.
属性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)9(3)11-12/h4-6,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZFANMLYZGRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404833 |
Source


|
| Record name | Ethanone, 1-(3,4-dimethylphenyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91817-69-5 |
Source


|
| Record name | Ethanone, 1-(3,4-dimethylphenyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2796350.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2796352.png)
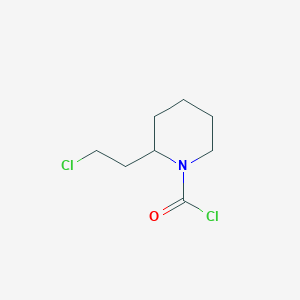
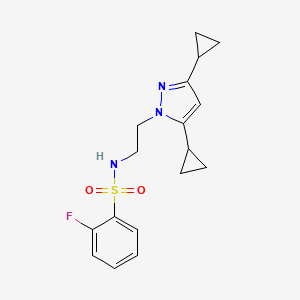
![6,8-Difluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2796356.png)
![5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2796357.png)
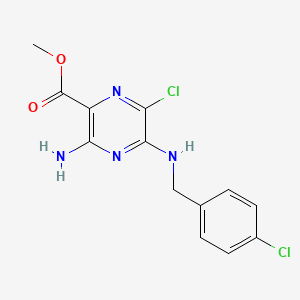
![N-(2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2796360.png)
![1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2796362.png)
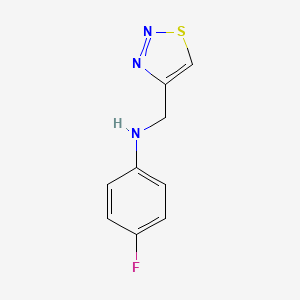
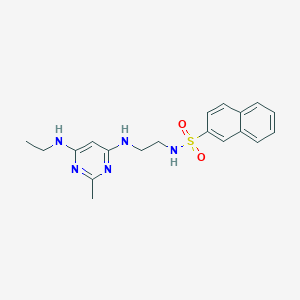
![3-Butyl-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2796368.png)
![N-(1,3-benzodioxol-5-yl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2796371.png)
![Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2796372.png)
